REACTION_CXSMILES
|
O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(OC(=O)C)(=O)C>>[CH:10]1[C:6]2[C:7](=[O:9])[O:8][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[O:4][C:5]=2[CH:13]=[CH:12][CH:11]=1
|
Name
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|
Quantity
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5.06 g
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Type
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reactant
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Smiles
|
OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 3 hours while the reaction
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The excess of acetic anhydride was then removed by distillation under reduced pressure
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Type
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CUSTOM
|
Details
|
the oily residue crystallized at rest
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Type
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FILTRATION
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Details
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The crystalline mass was filtered off
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Type
|
WASH
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Details
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rinsed with some ml of ether
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Type
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CUSTOM
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Details
|
dried under vacuum
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Type
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DISTILLATION
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Details
|
The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure
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Type
|
DISTILLATION
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Details
|
The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2OC3=C(OC(C21)=O)C=CC=C3
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |